3-(3-Chloro-5-fluorophenyl)benzonitrile
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Overview
Description
3-(3-Chloro-5-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a derivative of benzonitrile, featuring a chloro and fluoro substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-5-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of halogenated aromatic compounds as starting materials, followed by nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: Involving the replacement of the chloro or fluoro group with other substituents.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Forming new carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve specific temperatures, solvents, and reaction times to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Chloro-5-fluorophenyl)benzonitrile include:
- 3-Chloro-4-fluorobenzonitrile
- 3-Chloro-5-fluorobenzonitrile
- 3-(3-Chloro-4-fluorophenyl)benzonitrile
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique arrangement can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
3-(3-Chloro-5-fluorophenyl)benzonitrile, with the molecular formula C13H7ClFN, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl ring, which influences its biological activity and potential applications in drug development.
- IUPAC Name : this compound
- Molecular Weight : 233.65 g/mol
- Chemical Structure :
C13H7ClFN
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing nature of the chloro and fluoro groups enhances the compound's reactivity, allowing it to modulate various biological processes through enzyme or receptor interactions. Notably, it has been studied for its potential as a ligand for metabotropic glutamate receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on fluorinated benzonitriles have shown that modifications can lead to enhanced potency against cancer cell lines. The presence of fluorine can improve the lipophilicity and metabolic stability of the compounds, making them more effective as therapeutic agents .
TRPM5 Agonism
A notable study identified a series of TRPM5 agonists, including derivatives related to this compound. These compounds demonstrated selective activation of TRPM5 channels, which are involved in gastrointestinal motility. The lead compound showed promising results in enhancing motility in mouse models, indicating potential therapeutic applications for gastrointestinal disorders .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various derivatives of benzonitrile, including this compound. The synthesized compounds were evaluated for their biological activity against different cancer cell lines. The results indicated that modifications at the ortho and para positions significantly affected their cytotoxicity profiles .
Case Study 2: Pharmacokinetics and Efficacy
In vivo studies assessing the pharmacokinetics of related compounds revealed that structural modifications influenced absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested that compounds with similar structures could be optimized for better efficacy and reduced side effects in therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Anticancer; TRPM5 Agonist | Ligand-receptor interactions |
3-Chloro-4-fluorobenzonitrile | Moderate anticancer activity | Similar mechanism; less potency |
3-(4-Fluorophenyl)benzonitrile | Low anticancer activity | Different substitution pattern affects efficacy |
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUESONCCELXLSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742720 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345732-63-9 |
Source
|
Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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